molecular formula C11H11F3O B12312697 (E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol

Cat. No.: B12312697
M. Wt: 216.20 g/mol
InChI Key: WDKCPMFDIJLHBF-VMPITWQZSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (600 MHz, D$$_2$$O):

    • Aromatic protons : δ 7.52–7.78 ppm (multiplet, 4H, aryl-H).
    • Vinyl protons : δ 6.38 ppm (dt, J = 15.9, 6.8 Hz, 1H, CH=) and δ 6.82 ppm (d, J = 16.0 Hz, 1H, =CH-).
    • Hydroxyl proton : δ 3.78 ppm (d, J = 6.8 Hz, 1H, -OH), broadened due to exchange.
    • Methyl group : δ 1.08 ppm (s, 3H, -CH$$_3$$).
  • $$^{13}$$C NMR :

    • CF$$3$$ carbon : δ 124.4 ppm (q, J$${CF}$$ = 277 Hz).
    • Olefinic carbons : δ 122.0 ppm (C=) and δ 143.3 ppm (=C-).

Table 2: Key NMR Assignments

Proton/Carbon δ (ppm) Multiplicity Assignment
Aromatic H 7.52–7.78 Multiplet C6H4-CF3
Vinyl H 6.38–6.82 Doublet CH=CH
-OH 3.78 Broad Hydroxyl proton
CF3 124.4 Quartet Trifluoromethyl C

Infrared (IR) Spectroscopy

  • O-H stretch : 3300–3500 cm$$^{-1}$$ (broad, hydroxyl group).
  • C-F stretch : 1100–1200 cm$$^{-1}$$ (strong, trifluoromethyl).
  • C=C stretch : 1650 cm$$^{-1}$$ (medium, alkene).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 216.2 ([M]$$^+$$).
  • Fragmentation :
    • m/z 198.2 ([M - H$$2$$O]$$^+$$).
    • m/z 145.1 ([M - CF$$3$$]$$^+$$).

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3/b8-5+

InChI Key

WDKCPMFDIJLHBF-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/CO

Canonical SMILES

CC(=CC1=CC(=CC=C1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-(Trifluoromethyl)Phenyl)Prop-2-Yn-1-Ol

The Sonogashira cross-coupling reaction is a cornerstone for constructing the alkyne intermediate. A representative procedure involves reacting 1-bromo-3-(trifluoromethyl)benzene with prop-2-yn-1-ol under palladium/copper catalysis.

Typical Conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (1–2 mol%) and CuI (0.5–1 mol%).
  • Base : Triethylamine or pyrrolidine.
  • Solvent : DMF or THF at 60–80°C for 12–24 hours.
  • Yield : 61–76%.

The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, followed by transmetallation with the copper-acetylide intermediate.

Stereoselective Hydroalkylation

The alkynol is converted to the E-alkenol via hydroalkylation using Grignard reagents. For example, treatment with methylmagnesium chloride (MeMgCl) in the presence of CuI induces anti addition, favoring the E-isomer.

Optimization Highlights :

  • Temperature : 0°C to room temperature prevents over-addition.
  • Solvent : Tetrahydrofuran (THF) ensures solubility of the organometallic species.
  • Yield : 70–82% with >95% E-selectivity.

Mechanistic Insight :
Copper mediates the transfer of the methyl group to the β-carbon of the alkyne, followed by protonation to yield the trans-alkene.

Horner-Wadsworth-Emmons Olefination

Aldehyde Precursor Preparation

The synthesis begins with 3-(trifluoromethyl)benzaldehyde, which is often prepared via oxidation of the corresponding benzyl alcohol or formylation of the aryl trifluoromethyl compound.

Olefination with Phosphonate Reagents

The Horner-Wadsworth-Emmons reaction employs ethyl (dimethylphosphono)acetate to form the α,β-unsaturated ester. Subsequent reduction yields the allylic alcohol.

Procedure :

  • Base : Sodium hydride (NaH) in THF at 0°C.
  • Phosphonate Reagent : Ethyl (dimethylphosphono)acetate (1.2 equiv).
  • Reaction Time : 2–4 hours at room temperature.
  • Reduction : LiAlH₄ or DIBAL-H reduces the ester to the primary alcohol.

Key Data :

  • Ester Intermediate Yield : 72–85%.
  • Final Alcohol Yield : 60–75% with >90% E-selectivity.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield E-Selectivity
Sonogashira + Hydroalkylation Aryl halide + prop-2-yn-1-ol Pd/Cu, MeMgCl 70–82% >95%
Horner-Wadsworth-Emmons 3-(Trifluoromethyl)benzaldehyde NaH, phosphonate ester 60–75% >90%

Advantages and Limitations :

  • Sonogashira Route : High stereoselectivity but requires handling sensitive organometallic reagents.
  • Olefination Route : Avoids transition metals but involves multi-step oxidation/reduction.

Stereochemical Control and Side Reactions

Competing Pathways in Hydroalkylation

Trace amounts of the Z-isomer (<5%) may form due to incomplete anti addition. Polar solvents (e.g., THF) and low temperatures suppress side reactions.

Over-Reduction in Olefination

Uncontrolled reduction of the α,β-unsaturated ester can lead to saturated alcohols. Using milder reductants like DIBAL-H mitigates this issue.

Scale-Up Considerations

  • Sonogashira Route : Pd catalyst recovery and Cu waste management are critical for industrial applications.
  • Olefination Route : Phosphonate reagents are cost-effective but generate stoichiometric phosphate byproducts.

Emerging Strategies

Recent advances in photoredox catalysis and flow chemistry show promise for improving atom economy and reducing reaction times. For example, visible-light-mediated trifluoromethylation could streamline precursor synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Group

  • (E)-3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol (1b): This isomer features a para-trifluoromethyl group. Its synthesis via NaBH4 reduction yields a white solid (91.2% yield), with distinct $ ^1H $ NMR signals at δ 6.68–6.64 (d, J = 16.0 Hz) for the trans double bond . Key Difference: The para-substituted compound may exhibit higher dipole moments and altered crystal packing due to symmetric electronic distribution.

Substituent-Type Variations

  • (E)-3-(2-Methoxyphenyl)prop-2-en-1-ol :
    The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing trifluoromethyl group, leading to differences in reactivity (e.g., electrophilic substitution) and solubility in polar solvents .
  • (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol :
    Halogen substituents (Cl, F) introduce moderate electron-withdrawing effects. This compound has a molecular weight of 186.61 g/mol and may display higher lipophilicity (LogP) than trifluoromethyl analogs .

Functional Group Additions

  • (E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one :
    The ketone group and hydroxyl moiety enable hydrogen bonding, enhancing solubility in aqueous media. The presence of a carbonyl group also increases susceptibility to nucleophilic attacks compared to the alcohol functionality in the target compound .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(E)-2-Methyl-3-(3-(CF₃)phenyl)prop-2-en-1-ol* C₁₁H₁₁F₃O 216.20 2-Me, 3-CF₃ Predicted higher steric hindrance; moderate solubility in organic solvents
(E)-3-(3-(CF₃)phenyl)prop-2-en-1-ol C₁₀H₉F₃O 202.17 3-CF₃ Transparent liquid; quant. yield via NaBH4 reduction
(E)-3-(4-(CF₃)phenyl)prop-2-en-1-ol C₁₀H₉F₃O 202.17 4-CF₃ White solid; δ 6.68–6.64 (d, J = 16.0 Hz) in $ ^1H $ NMR
(E)-3-(2-Cl-6-F-phenyl)prop-2-en-1-ol C₉H₈ClFO 186.61 2-Cl, 6-F Higher lipophilicity; potential for halogen bonding

*Predicted data based on structural analogs.

Spectroscopic and Analytical Data

  • $ ^1H $ NMR Shifts :
    • (E)-3-(3-(CF₃)phenyl)prop-2-en-1-ol: Doublet at δ 6.68–6.64 (J = 16.0 Hz) for the trans double bond .
    • (E)-3-(4-(CF₃)phenyl)prop-2-en-1-ol: Similar shifts but distinct aromatic proton patterns due to para substitution .
    • Methoxy-substituted analogs show upfield shifts for aromatic protons (δ 7.55–7.45) due to electron-donating effects .

Biological Activity

(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol, commonly referred to as a trifluoromethyl-substituted compound, has garnered attention in recent years due to its potential biological activities. This compound, characterized by a trifluoromethyl group attached to a phenyl ring, is of interest in medicinal chemistry and pharmacology for its unique properties that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3OC_{11}H_{10}F_3O, with a molecular weight of 202.19 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which may enhance its interaction with biological membranes and proteins.

The biological activity of this compound is largely attributed to the trifluoromethyl group, which increases electron-withdrawing capacity and alters the compound's reactivity. This modification can enhance binding affinity to various biological targets, such as enzymes and receptors. The aldehyde functionality can form covalent bonds with nucleophilic residues in proteins, influencing their activity and stability.

1. Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. A study examining similar compounds showed that the introduction of trifluoromethyl groups significantly increased the potency against cancer cell lines by enhancing apoptosis and inhibiting cell proliferation .

2. Anti-inflammatory Effects

Trifluoromethyl-substituted compounds have demonstrated anti-inflammatory activities through modulation of inflammatory pathways. They can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

3. Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of compounds with similar structures:

  • Study on MAO-B Inhibition : A series of trifluoromethyl-substituted compounds were screened for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. Some derivatives exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential .
  • Anticancer Screening : In vitro assays demonstrated that certain trifluoromethyl-containing compounds significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G0/G1 phase .

Data Table: Biological Activities of Trifluoromethyl Compounds

Activity TypeCompound TypeKey FindingsReference
AnticancerTrifluoromethyl-substitutedInduces apoptosis; reduces cell viability
Anti-inflammatoryTrifluoromethyl derivativesInhibits COX; reduces cytokine production
NeuroprotectiveSimilar structuresProtects against oxidative stress
MAO-B InhibitionTrifluoromethyl analogsIC50 values < 50 nM

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